6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3]thiazine core. The molecule includes a thiazole moiety linked via an amide group at the 3-position and a keto group at the 6-position. The compound’s stability and solubility may be influenced by its amide linkage and aromatic substituents.
Properties
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8-1-2-13-11-15(8)5-7(6-19-11)9(17)14-10-12-3-4-18-10/h1-4,7H,5-6H2,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNRABTHXFMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The compound’s structure allows it to bind to specific receptors or active sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimido[2,1-b][1,3]thiazine scaffold is versatile, with modifications at positions 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact :
- The amide group in the target compound likely enhances metabolic stability compared to ester-containing analogs (e.g., ), which may undergo hydrolysis in vivo.
- Halogenated aryl groups (Cl, F) in analogs could improve target binding via hydrophobic interactions, a feature absent in the target compound.
Solubility and Bioavailability: The free carboxylic acid derivative (CAS 1333960-79-4) has lower solubility, necessitating salt forms (e.g., hydrochloride ). The target compound’s amide group may offer intermediate solubility.
Synthetic Accessibility :
- Cyclization strategies (e.g., via thiourea intermediates ) are common for constructing the pyrimido[2,1-b][1,3]thiazine core. Substituents at C6 and C7 are introduced via condensation or nucleophilic substitution .
Biological Activity
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, and provides insights into structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole moiety and a pyrimidine derivative. Its chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. For instance, compounds with similar structural features have been tested against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimido | Colon Cancer | 0.41–0.69 |
| 6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimido | Melanoma | 0.48–13.50 |
| 6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimido | Ovarian Cancer | 0.25–5.01 |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Activity
The compound's thiazole component has been linked to antimicrobial properties. Similar thiazole derivatives have shown promising activity against various bacterial strains:
| Study Focus | Bacterial Strain | Activity |
|---|---|---|
| Thiazole Derivatives | Staphylococcus aureus | Effective |
| Thiazole Derivatives | Escherichia coli | Moderate |
These findings suggest that modifications in the thiazole ring can enhance antimicrobial efficacy .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the thiazole ring has been associated with increased potency against cancer cell lines. For example:
- Substituent Effects : Compounds with halogen substitutions (Cl, Br) exhibited enhanced anticancer activity.
- Functional Group Variations : Modifications in the carboxamide group can influence both solubility and bioavailability.
Case Study 1: Anticancer Screening
A comprehensive screening of various derivatives of similar thiazole-pyrimidine compounds was conducted using the National Cancer Institute's (NCI) 60-cell line screen. The results indicated that certain modifications led to compounds with GI50 values as low as 0.25 μM against ovarian cancer cells .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds with a specific thiazole substitution exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
